molecular formula C15H13NO2 B110192 N-(9-Hydroxy-9H-fluoren-2-yl)acetamide CAS No. 57229-41-1

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

Cat. No. B110192
CAS RN: 57229-41-1
M. Wt: 239.27 g/mol
InChI Key: AWIRWBJUFQZCLT-UHFFFAOYSA-N
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Description

“N-(9-Hydroxy-9H-fluoren-2-yl)acetamide” is a chemical compound with the formula C15H13NO2 . It is also known by other names such as Acetohydroxamic acid, N-fluoren-2-yl-, N-Hydroxy-AAF, N-Hydroxy-N-(2-fluorenyl)acetamide, N-Hydroxy-2-(acetylamino)fluorene, N-2-Fluorenyl-N-hydroxyacetamide, and N-2-Fluorenylacetohydroxamic acid .


Molecular Structure Analysis

The molecular structure of “N-(9-Hydroxy-9H-fluoren-2-yl)acetamide” consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C15H13NO2/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,18H,8H2,1H3 .

Scientific Research Applications

Metabolites and Microsomal Metabolism :N-(9-Hydroxy-9H-fluoren-2-yl)acetamide has been identified as a significant metabolite in various studies. For instance, its presence was noted as a metabolite of N-(9H-fluoren-2-yl)-acetamide, along with other compounds like N-(9-oxo-9H-fluoren-2-yl)-acetamide, indicating the metabolic versatility of related fluorene compounds. The microsomal metabolism, a key phase in drug detoxification, involves this compound and its derivatives. The process is sensitive to hepatic enzyme modifiers, suggesting the potential influence of this compound on metabolic pathways (Benkert, Friess, Kiese, & Lenk, 1975; Son, Fowble, Miller, & Feller, 1979) (Benkert et al., 1975) (Son et al., 1979).

Antimicrobial and Cytotoxic Activities :Compounds related to N-(9-Hydroxy-9H-fluoren-2-yl)acetamide have been explored for their antimicrobial activities. Derivatives like N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide have shown notable antimicrobial properties against a range of bacterial and fungal species, with some derivatives also exhibiting cytotoxic effects against specific cell lines. This highlights the potential therapeutic applications of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide-related compounds in combating microbial infections and in targeted cytotoxicity against certain cell types (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012) (Kaplancıklı et al., 2012).

Enzyme Interaction and Protein Binding :The interaction of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide with enzymes and its impact on protein binding have been subjects of investigation. Studies have examined how this compound and its related derivatives interact with various enzymes, influencing processes like deacetylation and hydroxylation. The interaction with enzymes like cytochrome P-450 plays a crucial role in the metabolic fate of these compounds, with implications for their biological activity and potential therapeutic applications (Kaplan & Gutmann, 1979; Gutmann, Seal, & Irving, 1960) (Kaplan & Gutmann, 1979) (Gutmann et al., 1960).

Chemical Synthesis and Photophysical Studies :The compound's involvement in chemical synthesis and photophysical studies has been noted, with research delving into its use in creating new derivatives and understanding its photophysical properties. Such studies provide insights into the chemical behavior and potential applications of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide in materials science and photophysics (Alok, 2018; Latif, Mishriky, & Hammad, 1977) (Alok, 2018) (Latif et al., 1977).

properties

IUPAC Name

N-(9-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-10-6-7-12-11-4-2-3-5-13(11)15(18)14(12)8-10/h2-8,15,18H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIRWBJUFQZCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283157
Record name N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9-Hydroxy-9H-fluoren-2-yl)acetamide

CAS RN

57229-41-1
Record name N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57229-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(9-hydroxyfluoren-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057229411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetylamino-9-fluorenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12397
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(9-Hydroxy-9H-fluoren-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
OS Son, JW Fowble, DD Miller, DR Feller - Toxicology and Applied …, 1979 - Elsevier
9-Hydroxy-2-acetylaminofluorene [N-(9-hydroxy-9H-fluoren-2-yl)acetamide; 9-OH-2-AAF] was isolated and identified as a metabolite of 2-acetylaminofluorene (2-AAF) in rat liver …
Number of citations: 6 www.sciencedirect.com
W Lenk, R Rosenbauer-Thilmann - Xenobiotica, 1993 - Taylor & Francis
1. 2-Acetylaminofluorene (AAF) was converted by rat liver microsomal and cytosolic enzymes to 2-aminofluorene (AF), 2-glycoloylaminofluorene (GAF), 2-acetylaminofluoren-3-, -7-, …
Number of citations: 9 www.tandfonline.com
D Malejka-Giganti, WJ Magat, RW Decker - Xenobiotica, 1989 - Taylor & Francis
1. The hepatic microsomal 9-hydroxylation of N-2-fluorenylacetamide (2-FAA) is greater in the presence of male, or absence of female, hormones. Thus, 9-hydroxy-2-FAA was the major …
Number of citations: 6 www.tandfonline.com
AV Dean, SJ Lan, KJ Kripalani, LT Difazio… - Xenobiotica, 1977 - Taylor & Francis
1. After oral or intraperitoneal administration of (±)-[ 14 C]cicloprofen to rats, the peak plasma concentrations of radioactivity and the areas under the plasma concentration/time curves …
Number of citations: 20 www.tandfonline.com
ME McManus, RF Minchin, ND Sanderson… - …, 1983 - academic.oup.com
The kinetics of 2-acetylaminofluorene (AAF) metabolism have been studied in liver microsomes from four human subjects over a substrate range of 0.02–200 μM. The N-hydroxylation of …
Number of citations: 20 academic.oup.com
T Fischbach, W Lenk - Microsomes and Drug Oxidations, 1977 - Elsevier
Publisher Summary This chapter explores the differences in substrate affinity and catalytic specificity of inducible and noninducible forms of cytochrome P-450 in rabbit liver. The chapter …
Number of citations: 0 www.sciencedirect.com
AS Wright - Mutation Research/Reviews in Genetic Toxicology, 1980 - Elsevier
Chemical carcinogens and chemical mutagens may conveniently be classified as genotoxic agents. This general term was developed to cover toxic, lethal and heritable effects to …
Number of citations: 120 www.sciencedirect.com

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